diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)
Overview
Description
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is a potent and selective inhibitor of thioredoxin reductase, an enzyme that plays a crucial role in maintaining the redox balance within cells. This compound has shown significant potential in inhibiting tumor proliferation both in vitro and in vivo, making it a promising candidate for cancer research and therapy .
Mechanism of Action
Target of Action
TrxR-IN-D9 is a potent and selective inhibitor of thioredoxin reductase (TrxR) . TrxR is a key enzyme involved in redox regulation and antioxidant defense . It plays a significant role in maintaining the redox balance of cells .
Mode of Action
TrxR-IN-D9 acts by blocking the redox-active selenenylsulfide motif of TrxR in an irreversible manner . It displays high selectivity over glutathione reductase, with an EC50 value of 2.8 nM .
Biochemical Pathways
The TrxR system is a main redox control system that is integral to scavenging reactive oxygen species (ROS) and protecting cells from the damages of free radicals . This system contains a Trx protein as a donor of hydrogen that is reduced by TrxR enzyme using NADPH to promote its activities . TrxR-IN-D9, by inhibiting TrxR, disrupts this system and affects the redox balance within the cell .
Result of Action
TrxR-IN-D9 has the capability to inhibit tumor proliferation both in vitro and in vivo . It selectively reduces the viability and proliferation of MCF-7 and HT-29 cancer cells . In addition, it induces necrosis/apoptosis of these cells . In animal models, TrxR-IN-D9 effectively inhibits the growth of tumors .
Biochemical Analysis
Biochemical Properties
TrxR-IN-D9 plays a significant role in biochemical reactions, primarily as an inhibitor of thioredoxin reductase . This enzyme, along with thioredoxin (Trx) and NADPH, forms the Trx system, which is involved in redox regulation and antioxidant defense . TrxR-IN-D9 acts by blocking the redox-active selenenylsulfide motif of TrxR in an irreversible manner .
Cellular Effects
The effects of TrxR-IN-D9 on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The Trx system, which TrxR-IN-D9 inhibits, is over-expressed in different tumors and is linked to the pathogenesis of several human diseases .
Molecular Mechanism
TrxR-IN-D9 exerts its effects at the molecular level by irreversibly blocking the redox-active selenenylsulfide motif of TrxR . This inhibition disrupts the Trx system’s function, leading to changes in gene expression and potentially contributing to the development and progression of cancer .
Metabolic Pathways
TrxR-IN-D9 is involved in the metabolic pathways of the Trx system . It interacts with the enzyme TrxR, disrupting its function and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is synthesized through a series of chemical reactions involving gold (I) compounds. The synthesis typically involves the reaction of gold (I) chloride with thionyldiphenyl phosphine and 4-methylphenyl acetylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to obtain the final product .
Industrial Production Methods: While specific industrial production methods for diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) are not widely documented, the synthesis generally follows the principles of organometallic chemistry, involving the careful handling of gold (I) compounds and the use of specialized equipment to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) primarily undergoes redox reactions due to its interaction with thioredoxin reductase. It acts by blocking the redox-active selenenylsulfide motif of thioredoxin reductase in an irreversible manner .
Common Reagents and Conditions: The synthesis of diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) involves reagents such as gold (I) chloride, thionyldiphenyl phosphine, and 4-methylphenyl acetylene. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is the phosphinyl gold (I) acetylide complex, which exhibits high stability and selectivity towards thioredoxin reductase .
Scientific Research Applications
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, it has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 and HT-29 cells .
Comparison with Similar Compounds
Similar Compounds:
- Auranofin
- Bay11-7085
- AU1
- AU5
Uniqueness: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is unique due to its high selectivity and potency towards thioredoxin reductase, with an EC50 value of 2.8 nM . Unlike other inhibitors, diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) does not significantly affect the catalytic activity of glutathione reductase, making it a more targeted and effective compound for cancer therapy .
Properties
IUPAC Name |
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13PS.C9H7O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;4-7H,2H3;/q;-1;+1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLHVHTLXUINH-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#[C-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CS3.[Au+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21AuOPS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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